molecular formula C8H5BrN2O B3036601 5-Bromo-2-(1,3-oxazol-5-yl)pyridine CAS No. 380380-74-5

5-Bromo-2-(1,3-oxazol-5-yl)pyridine

Cat. No. B3036601
CAS RN: 380380-74-5
M. Wt: 225.04 g/mol
InChI Key: JIFHUVARPDLYOE-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a chemical compound with the CAS Number: 1201643-61-9 . It has a molecular weight of 225.04 . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine involves the reaction of 5-Bromopicolinaldehyde with TosMIC and K2CO3 . This reaction is carried out in methanol to provide 5-(5-bromopyridin-2-yl)oxazole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is characterized by the presence of a bromine atom, an oxazole ring, and a pyridine ring . The InChI key for this compound is provided in the product documentation .


Physical And Chemical Properties Analysis

5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a powder that is stored at room temperature . It has a molecular weight of 225.04 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-2-(1,3-oxazol-5-yl)pyridine and similar compounds are used in chemical synthesis, particularly in the creation of novel compounds with potential biological activity. For instance, the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide was achieved using a compound related to 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, demonstrating its utility in constructing complex molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
  • Studies of similar compounds, such as 2-(1H-pyrazol-5-yl)pyridine derivatives, have shown that they exhibit three types of photoreactions, indicating their potential application in photochemistry and related fields (Vetokhina et al., 2012).

Applications in Material Science and Catalysis

  • Certain pyridine derivatives, including those related to 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, have been used in material science. For example, they have been applied in the synthesis of novel oligopyridines via Suzuki cross-coupling reactions, demonstrating their role in the creation of new materials (Ahmad et al., 2017).
  • Some pyridine derivatives have shown potential in promoting catalytic reactions, such as CuI-catalyzed hydroxylation of aryl bromides, suggesting their utility in catalysis (Jia et al., 2011).

Biological Applications

  • Research has explored the synthesis of new compounds starting from pyridine derivatives for potential antimicrobial and anticancer applications. This includes the creation of polyheterocyclic ring systems and their evaluation for biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
  • Additionally, studies on similar pyridine-containing compounds have focused on their interaction with DNA and antimicrobial properties, underscoring the relevance of such compounds in biomedical research (Bayrak et al., 2009).

Safety and Hazards

The safety information for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are provided in the MSDS .

properties

IUPAC Name

5-(5-bromopyridin-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFHUVARPDLYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1,3-oxazol-5-yl)pyridine

Synthesis routes and methods I

Procedure details

To a stirred suspension of 5-bromopicolinaldehyde (0.412 g, 2.215 mmol, Tetrahedron Letters 2008, 64, 3794-3801) and potassium carbonate (0.3358 g, 2.43 mmol, Rankem) in MeOH (20 mL) was added toluenesulphonylmethyl isocyanide (0.4757 g, 2.43 mmol). The reaction mixture was heated to reflux for about 4 h. The reaction mixture diluted with water (100 mL) and the product was extracted with EtOAc (2×75 mL). The combined organic layers were washed successively with water (2×50 mL) and brine (1×50 mL), dried over sodium sulphate and evaporated to dryness. The crude material obtained was purified by silica gel column chromatography eluted with 10% EtOAC in hexane. Relevant fractions containing the target compound were combined and evaporated to dryness under reduced pressure to afford 5-(5-bromopyridin-2-yl)oxazole as an off white solid 0.35 g (70.2%), 1H NMR (400 MHz, DMSO): δ 8.7 (d, J=2.4 Hz, 1H), 8.57 (s, 1H), 8.2 (dd, J=8.4 Hz, 1H), 7.8 (s, 1H), 7.7 (d, J=8.8 Hz, 1H), MS m/z: 226 (M+H)+.
Quantity
0.412 g
Type
reactant
Reaction Step One
Quantity
0.3358 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
toluenesulphonylmethyl isocyanide
Quantity
0.4757 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
70.2%

Synthesis routes and methods II

Procedure details

In 5.4 ml of methanol was dissolved 200 mg of 5-bromo-2-formyl pyridine (5-bromo-2-pyridinyl aldehyde) which was then reacted with 231 mg of tosylmethylisocyanide for 3 hours in the presence of 178 mg of potassium carbonate under reflux. After completion of the reaction, the same post-treatment as in Preparation Example 13 was carried out to obtain the title compound. 204 mg.
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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